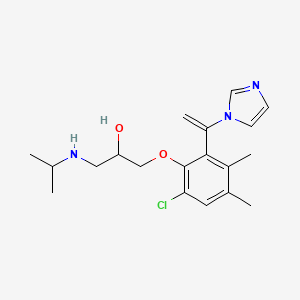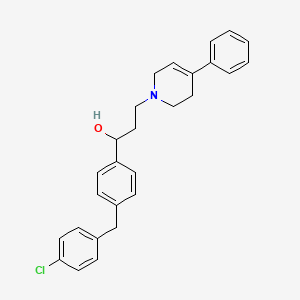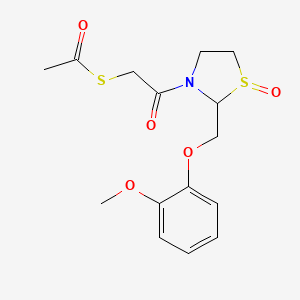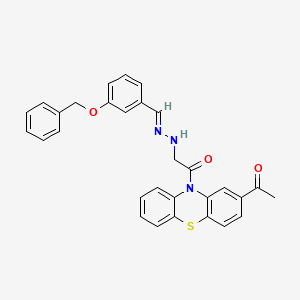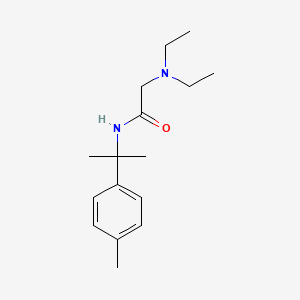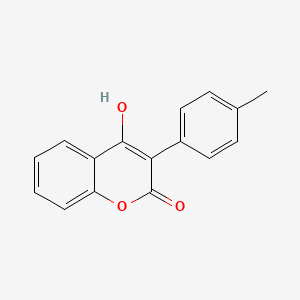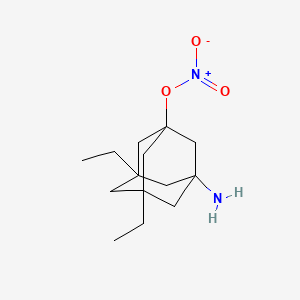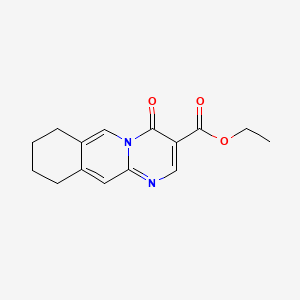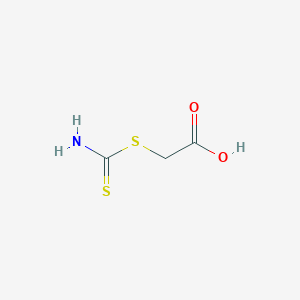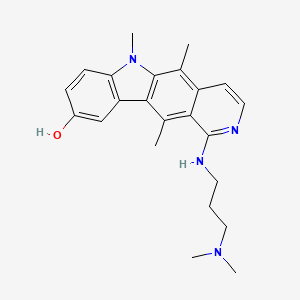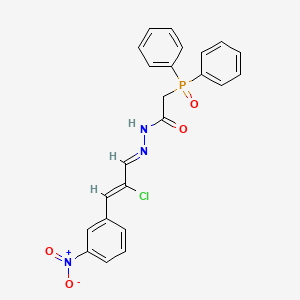
3-(4-o-Isobutoxyphenylpiperazin-1-yl)-1-(4-methylthiazolyl-5-oxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “B 1431” is a deicing and anti-icing compound used primarily in airport environments. It is designed to prevent and remove frozen deposits of snow, frost, and ice from aircraft maneuvering areas such as aprons, runways, and taxiways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of deicing and anti-icing compounds like “B 1431” typically involves the synthesis of various salts and organic compounds that can lower the freezing point of water. The exact synthetic routes and reaction conditions for “B 1431” are proprietary and not publicly disclosed. general methods for producing such compounds include the reaction of alkaline earth metals with organic acids under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of “B 1431” involves large-scale chemical synthesis in reactors, followed by purification and crystallization processes. The final product is then dried and packaged in solid form for distribution. Quality control measures ensure that the compound meets the required specifications for effective deicing and anti-icing performance.
Análisis De Reacciones Químicas
Types of Reactions
“B 1431” undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides.
Reduction: It can be reduced under specific conditions to form different chemical species.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving “B 1431” include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from reactions involving “B 1431” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions can yield a variety of substituted compounds.
Aplicaciones Científicas De Investigación
“B 1431” has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving freezing point depression.
Biology: Investigated for its potential effects on biological systems, particularly in cold environments.
Medicine: Explored for its potential use in cryopreservation and other medical applications involving low temperatures.
Industry: Widely used in the aviation industry for deicing and anti-icing purposes, ensuring safe aircraft operations during winter conditions
Mecanismo De Acción
The mechanism by which “B 1431” exerts its deicing and anti-icing effects involves the disruption of ice crystal formation. The compound lowers the freezing point of water, preventing the formation of ice. It also helps to break down existing ice crystals, making it easier to remove them from surfaces. The molecular targets and pathways involved include interactions with water molecules and the inhibition of hydrogen bonding between them.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “B 1431” include other deicing and anti-icing agents such as:
- Calcium Magnesium Acetate
- Potassium Acetate
- Sodium Formate
- Urea
Uniqueness
“B 1431” is unique in its specific formulation and effectiveness in preventing and removing ice under a wide range of environmental conditions. Its solid form and ease of application make it particularly suitable for use in airport environments, where rapid and efficient deicing is critical for safety .
Propiedades
Número CAS |
136996-79-7 |
|---|---|
Fórmula molecular |
C21H32ClN3O3S |
Peso molecular |
442.0 g/mol |
Nombre IUPAC |
1-[4-[2-(2-methylpropoxy)phenyl]piperazin-1-yl]-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H31N3O3S.ClH/c1-16(2)13-26-20-7-5-4-6-19(20)24-10-8-23(9-11-24)12-18(25)14-27-21-17(3)22-15-28-21;/h4-7,15-16,18,25H,8-14H2,1-3H3;1H |
Clave InChI |
JDABMSLLUFHJEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)OCC(CN2CCN(CC2)C3=CC=CC=C3OCC(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


